![molecular formula C20H19N3O3S2 B2893071 N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-93-1](/img/structure/B2893071.png)
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives like “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is influenced by various factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by various factors such as their molecular structure and the presence of different substituents .Scientific Research Applications
I conducted several searches to find scientific research applications for the compound “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide”, but unfortunately, the searches did not yield specific results for this compound. However, benzothiazole derivatives in general have been known to exhibit a wide range of biological properties including anticancer, antimicrobial, antiviral, antidiabetic, anticonvulsant, anti-inflammatory, and antitubercular activities .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been evaluated for their cytotoxic and antimicrobial activities .
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets in various ways, often involving the formation of complexes with metal ions .
Biochemical Pathways
Benzothiazole derivatives have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Result of Action
Some benzothiazole derivatives have demonstrated significant cytotoxicity against certain cancer cell lines and exhibited moderate inhibitory effects on the growth of staphyllococcus aureus and some other fungi .
Action Environment
It is known that the catalytic activities of similar compounds can be dependent on both the carboxamidate and auxiliary ligands .
Safety and Hazards
Future Directions
The future directions in the research of benzothiazole derivatives like “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” could involve the development of new synthesis methods, the exploration of their different biological activities, and the design of new benzothiazole-based therapeutic agents .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJABQTHKGPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide |
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